Cas no 1955557-98-8 (6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptane)

6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptane 化学的及び物理的性質
名前と識別子
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- 6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane
- 6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptane
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- MDL: MFCD29991584
6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268477-5.0g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137934-1g |
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 97% | 1g |
¥10949 | 2023-04-15 | |
Enamine | EN300-268477-1.0g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-268477-10.0g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-268477-1g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95% | 1g |
$1057.0 | 2023-09-11 | |
1PlusChem | 1P01B2S9-10g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95% | 10g |
$5680.00 | 2024-06-17 | |
1PlusChem | 1P01B2S9-5g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95% | 5g |
$3441.00 | 2025-03-19 | |
1PlusChem | 1P01B2S9-50mg |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95% | 50mg |
$308.00 | 2025-03-19 | |
Enamine | EN300-268477-0.5g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
Enamine | EN300-268477-0.25g |
6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane |
1955557-98-8 | 95.0% | 0.25g |
$524.0 | 2025-03-20 |
6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptane 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
6,6-dimethoxy-1-phenyl-2-azaspiro3.3heptaneに関する追加情報
Exploring the Chemistry and Applications of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane (CAS No. 1955557-98-8)
In the realm of organic chemistry, 6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane (CAS No. 1955557-98-8) stands out as a structurally unique and functionally versatile compound. This spirocyclic molecule, characterized by its azaspiro core and dimethoxy substitutions, has garnered significant attention in pharmaceutical and materials science research. Its spiro[3.3]heptane framework offers a rigid three-dimensional geometry, making it a valuable scaffold for drug design and molecular engineering.
The compound's phenyl and dimethoxy groups contribute to its lipophilicity and electronic properties, which are critical for interactions with biological targets or polymeric matrices. Researchers have explored its potential in modulating enzyme activity, particularly in central nervous system (CNS) disorders, where spirocyclic compounds have shown promise due to their ability to cross the blood-brain barrier. The 2-azaspiro moiety, in particular, is a hotspot for medicinal chemists developing novel neuroactive agents.
From a synthetic perspective, 6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane exemplifies modern trends in green chemistry. Its preparation often involves catalytic asymmetric synthesis, aligning with the pharmaceutical industry's push toward sustainable methodologies. Computational studies of its molecular dynamics reveal stable conformations under physiological conditions, a feature highly sought after in drug discovery pipelines.
Beyond therapeutics, this compound's spirocyclic architecture has implications in materials science. Its rigid structure and functional groups make it a candidate for designing high-performance polymers or liquid crystals, where thermal stability and optical properties are paramount. Recent patents highlight its incorporation into OLED materials, leveraging its electron-donating dimethoxy groups for enhanced luminescence efficiency.
Analytical characterization of CAS No. 1955557-98-8 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with its proton-rich environment providing distinct spectral fingerprints. Purity assessments are crucial, as even minor impurities can affect its performance in catalytic applications or biological assays.
In the context of AI-driven drug design, 6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane serves as a test case for machine learning models predicting molecular properties. Its balanced logP and polar surface area make it a frequent subject in QSAR studies, reflecting broader interests in computational chemistry tools.
Safety profiles of this compound are well-documented, with no significant ecotoxicity concerns reported—a key consideration for industrial-scale applications. Storage recommendations emphasize protection from moisture to preserve its chemical stability, a common requirement for heterocyclic compounds.
The growing demand for spirocyclic building blocks in high-value chemicals underscores the commercial relevance of 1955557-98-8. Suppliers increasingly highlight its availability in GMP-grade for preclinical studies, responding to the pharmaceutical sector's need for reliable intermediates.
As research continues, 6,6-dimethoxy-1-phenyl-2-azaspiro[3.3]heptane exemplifies how structural innovation drives progress across scientific disciplines. Its dual utility in life sciences and advanced materials positions it as a compound of enduring interest in the molecular economy.
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